molecular formula C10H15NO B13456403 1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one

1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one

Katalognummer: B13456403
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: KQRIZIQGWYKXTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azadispiro[3.1.4{6}.1. This compound is characterized by its distinctive spiro structure, which contributes to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield. Specific details on the synthetic routes and reaction conditions are typically found in specialized chemical literature and patents .

Analyse Chemischer Reaktionen

1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which 1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired effects. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s full potential .

Vergleich Mit ähnlichen Verbindungen

1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one can be compared with other similar compounds, such as:

  • 2-Azadispiro[3.1.3{6}.1{4}]decane : Another spiro compound with similar structural features but different reactivity and applications .
  • 1,4,9-Triazaspiro[5.5]undecan-2-one : Known for its potent and selective inhibitory properties .

The uniqueness of 1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one lies in its specific spiro structure, which imparts distinct stability and reactivity, making it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

3-azadispiro[3.1.46.14]undecan-2-one

InChI

InChI=1S/C10H15NO/c12-8-5-10(11-8)6-9(7-10)3-1-2-4-9/h1-7H2,(H,11,12)

InChI-Schlüssel

KQRIZIQGWYKXTD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC3(C2)CC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.